molecular formula C15H17N3O3S B2788235 2-[(2-hydroxyethyl)sulfanyl]-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 888435-31-2

2-[(2-hydroxyethyl)sulfanyl]-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2788235
CAS No.: 888435-31-2
M. Wt: 319.38
InChI Key: FZCKWNOWGMCREO-UHFFFAOYSA-N
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Description

2-[(2-hydroxyethyl)sulfanyl]-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyrimidoindole core, which is known for its potential biological and pharmacological activities.

Preparation Methods

The synthesis of 2-[(2-hydroxyethyl)sulfanyl]-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves multiple steps. The synthetic route typically starts with the preparation of the pyrimidoindole core, followed by the introduction of the hydroxyethylsulfanyl and methoxyethyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining the quality of the compound .

Chemical Reactions Analysis

2-[(2-hydroxyethyl)sulfanyl]-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications due to its pharmacological properties.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-hydroxyethyl)sulfanyl]-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

When compared to similar compounds, 2-[(2-hydroxyethyl)sulfanyl]-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one stands out due to its unique structural features and potential applications. Similar compounds include:

This compound’s distinct combination of functional groups and structural elements makes it a valuable subject for further research and development.

Properties

IUPAC Name

2-(2-hydroxyethylsulfanyl)-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-21-8-6-18-14(20)13-12(17-15(18)22-9-7-19)10-4-2-3-5-11(10)16-13/h2-5,16,19H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZCKWNOWGMCREO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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